4-Cyclopropyl-2-phenyl-1H-imidazole

Plasmodium falciparum cGMP-dependent protein kinase X-ray crystallography

4-Cyclopropyl-2-phenyl-1H-imidazole is a disubstituted imidazole (C₁₂H₁₂N₂, MW 184.24) bearing a cyclopropyl group at the 4-position and a phenyl ring at the 2-position. This substitution pattern leaves the N1 position free for further derivatization, a feature exploited in medicinal chemistry campaigns targeting apicomplexan kinases.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B12288214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-phenyl-1H-imidazole
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(N2)C3=CC=CC=C3
InChIInChI=1S/C12H12N2/c1-2-4-10(5-3-1)12-13-8-11(14-12)9-6-7-9/h1-5,8-9H,6-7H2,(H,13,14)
InChIKeyGMNHSRNDLWXEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-2-phenyl-1H-imidazole (CAS 1809031-00-2): Procurement-Relevant Baseline for a Heterocyclic Building Block with Validated Kinase-Targeting Utility


4-Cyclopropyl-2-phenyl-1H-imidazole is a disubstituted imidazole (C₁₂H₁₂N₂, MW 184.24) bearing a cyclopropyl group at the 4-position and a phenyl ring at the 2-position . This substitution pattern leaves the N1 position free for further derivatization, a feature exploited in medicinal chemistry campaigns targeting apicomplexan kinases [1]. The compound is commercially available as a research chemical from multiple vendors at ≥97% purity and has been incorporated as a core scaffold into at least one crystallographically characterized inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) [2].

Why 4-Cyclopropyl-2-phenyl-1H-imidazole Cannot Be Replaced by a Generic Phenylimidazole or Positional Isomer


Within the phenylimidazole class, the precise position of the cyclopropyl substituent dictates both the vector of N1 derivatization and the conformational constraints imposed on downstream inhibitors. In the co-crystal structure of PfPKG with inhibitor RY-1-165 (PDB 8EM8), the 4-cyclopropyl-2-phenyl-1H-imidazole core places the N1-linked pyrimidine moiety into the hinge region of the ATP-binding site while the cyclopropyl group occupies a complementary hydrophobic pocket [1]. A positional isomer such as 2-cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8) repositions the cyclopropyl group, altering the geometry of the N1-substituent vector and disrupting this binding mode [2]. Similarly, replacing the cyclopropyl group with a larger isopropyl or smaller ethyl substituent would alter both steric occupancy of the hydrophobic pocket and metabolic stability, as the cyclopropyl C–H bonds possess higher bond dissociation energies, conferring resistance to CYP-mediated oxidation [3]. Generic 2-phenylimidazole lacks the 4-substituent entirely, eliminating the key hydrophobic contact observed in the PfPKG co-crystal structure.

Quantitative Differentiation Evidence for 4-Cyclopropyl-2-phenyl-1H-imidazole Versus Closest Analogs


Validated Binding Mode in PfPKG ATP Pocket: Co-Crystal Structural Evidence for the 4-Cyclopropyl-2-phenyl-1H-imidazole Scaffold

The 4-cyclopropyl-2-phenyl-1H-imidazole scaffold appears as the core aryl-imidazole moiety in inhibitor RY-1-165, which was co-crystallized with PfPKG at 2.54 Å resolution (PDB 8EM8) [1]. The X-ray structure reveals that the 4-cyclopropyl-2-phenyl-1H-imidazole occupies the adenine pocket of the ATP-binding site, with the N1-attached pyrimidine forming hinge-region hydrogen bonds [2]. (R)-RY-1-165 inhibits recombinant PfPKG with an IC₅₀ of 0.24 μM (±0.16) and shows cellular EC₅₀ against P. falciparum asexual blood stages [2]. By contrast, the S-enantiomer is inactive as a PfPKG inhibitor, demonstrating that the stereochemistry of the scaffold attachment is critical [3]. The positional isomer 2-cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8) has no reported co-crystal structure with any kinase, and its N1 position presents a different geometric trajectory for substituent attachment [4].

Plasmodium falciparum cGMP-dependent protein kinase X-ray crystallography

Predicted Physicochemical Property Differentiation: LogP and pKa Relative to Des-cyclopropyl Analog

Quantitative structure-property relationship (QSPR) predictions provide a basis for distinguishing 4-cyclopropyl-2-phenyl-1H-imidazole from its des-cyclopropyl analog 2-phenyl-1H-imidazole [1]. The cyclopropyl substituent increases predicted LogP to 3.22 (vs. ~1.48 for 2-phenylimidazole), enhancing membrane permeability potential, while raising the predicted pKa to 13.12 (vs. ~12.5 for 2-phenylimidazole), indicating stronger basicity of the imidazole nitrogen [1][2]. The topological polar surface area of 97.99 Ų and predicted aqueous solubility of 3.1 mg/mL at pH 7.4 place it within acceptable drug-like space (TPSA < 140 Ų) [1]. The predicted boiling point of 401.1±14.0 °C and density of 1.194±0.06 g/cm³ are consistent with a crystalline solid at ambient conditions .

QSPR Lipophilicity Drug-likeness

N1-Derivatization Accessibility: Positional Isomer Enables Kinase Hinge-Region Targeting Not Possible with 2-Cyclopropyl-5-phenyl Isomer

In 4-cyclopropyl-2-phenyl-1H-imidazole, the N1 position is sterically unencumbered and available for N-alkylation or N-arylation, as demonstrated by the N1-pyrimidine linkage in RY-1-165 [1]. This N1 substituent projects toward the kinase hinge region, forming critical hydrogen bonds with the polypeptide backbone [2]. In the positional isomer 2-cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8), both the 2- and 5-positions are occupied, forcing any N1 substituent to adopt a different geometric trajectory relative to the phenyl ring [3]. The C4-cyclopropyl/C2-phenyl substitution pattern constrains the dihedral angle between the imidazole and phenyl rings in a manner that pre-organizes the scaffold for ATP-mimetic binding, whereas the 2-cyclopropyl substitution eliminates this conformational pre-organization [2].

Medicinal chemistry Kinase inhibitor design Scaffold derivatization

Cyclopropane Metabolic Stability Advantage: Class-Level Evidence for Reduced CYP-Mediated Oxidation vs. Isopropyl Analogs

The cyclopropyl group possesses C–H bonds with higher bond dissociation energy (~106 kcal/mol for cyclopropyl C–H vs. ~98 kcal/mol for isopropyl tertiary C–H), conferring resistance to hydrogen-atom abstraction by CYP enzymes [1]. This class-level property suggests that 4-cyclopropyl-2-phenyl-1H-imidazole would exhibit greater metabolic stability than a hypothetical 4-isopropyl-2-phenyl-1H-imidazole analog . Furthermore, the constrained cyclopropane ring limits the conformational flexibility of the substituent, potentially reducing entropic penalties upon target binding compared to freely rotating isopropyl or n-propyl groups [1]. However, it should be noted that cyclopropyl groups adjacent to amines can also undergo CYP-mediated ring-opening bioactivation to form reactive iminium intermediates, a risk that must be evaluated in context .

Metabolic stability Cytochrome P450 Cyclopropane

Anti-Apicomplexan Polypharmacology: Scaffold-Derived Inhibitor Shows Multi-Kinase Activity and Cross-Species Potency

The 4-cyclopropyl-2-phenyl-1H-imidazole-containing inhibitor (R)-RY-1-165 exhibits a multi-target profile across apicomplexan calcium-dependent protein kinases, with IC₅₀ values of 0.24 μM against PfPKG, 10.10 μM against PfCDPK4, and notably 0.05 μM against Toxoplasma gondii CDPK1 (TgCDPK1) [1]. The compound also inhibits Cryptosporidium parvum CDPK1 with an IC₅₀ of 0.17 μM [1]. This cross-species polypharmacology is scaffold-dependent; the closely related analog (R)-RY-1-185, which differs only by a chloro substituent on the terminal phenyl ring, shows a distinct selectivity profile with IC₅₀ values of 0.22 μM (PfPKG), 6.69 μM (PfCDPK1), and 0.06 μM (TgCDPK1) [1]. The gatekeeper residue Thr618 in PfPKG was confirmed as a key selectivity determinant: T618Q mutation increases the IC₅₀ by >50-fold [2].

Antimalarial Polypharmacology Apicomplexan parasites

Evidence-Backed Research and Procurement Scenarios for 4-Cyclopropyl-2-phenyl-1H-imidazole


Kinase Inhibitor Scaffold for Antimalarial Lead Optimization Targeting PfPKG

The 4-cyclopropyl-2-phenyl-1H-imidazole scaffold is the core aryl-imidazole moiety in (R)-RY-1-165, a crystallographically validated PfPKG inhibitor (PDB 8EM8, 2.54 Å) with an IC₅₀ of 0.24 μM against recombinant PfPKG [1]. The co-crystal structure provides atomic-level guidance for structure-based optimization of the N1-linked substituent to improve potency and selectivity over human PKG isoforms. Procurement of this specific scaffold, rather than the 2-cyclopropyl positional isomer, is essential because the N1-pyrimidine vector in the X-ray structure defines the trajectory for hinge-region hydrogen bonding, a geometry that cannot be replicated with the 2-cyclopropyl-5-phenyl isomer [2].

Multi-Species Anti-Apicomplexan Probe Development

The scaffold-derived inhibitor (R)-RY-1-165 demonstrates potent cross-species activity against Toxoplasma gondii CDPK1 (IC₅₀ = 0.05 μM) and Cryptosporidium parvum CDPK1 (IC₅₀ = 0.17 μM), in addition to its activity against Plasmodium falciparum PKG [1]. This polypharmacology makes 4-cyclopropyl-2-phenyl-1H-imidazole a versatile starting point for developing probes or leads targeting multiple apicomplexan diseases (malaria, toxoplasmosis, cryptosporidiosis) within a single chemical series. The gatekeeper residue Thr618 (small amino acid) enables access to a hydrophobic pocket that can be exploited for selectivity over human kinases bearing larger gatekeeper residues such as methionine [2].

Medicinal Chemistry Building Block Requiring N1 Derivatization with Pre-organized Geometry

For synthetic chemistry teams constructing focused kinase inhibitor libraries, 4-cyclopropyl-2-phenyl-1H-imidazole provides an N1 position that is sterically accessible for alkylation or arylation, as demonstrated by the N1-pyrimidine linkage in RY-1-165 [1]. The predicted physicochemical properties (LogP 3.22, TPSA 97.99 Ų, aqueous solubility 3.1 mg/mL at pH 7.4) indicate acceptable drug-like characteristics for lead-like screening collections [3]. The cyclopropyl group additionally offers the documented advantage of reduced oxidative metabolism relative to isopropyl-substituted analogs, based on the higher C–H bond dissociation energy of cyclopropane [4].

Scaffold-Hopping Reference Compound for Kinase Selectivity Profiling

The availability of the closely related analog (R)-RY-1-185 (differing by a single chloro substituent on the terminal phenyl ring) enables direct SAR comparison studies using the same 4-cyclopropyl-2-phenyl-1H-imidazole core [1]. This provides a controlled system for evaluating how peripheral substituent modifications affect kinase selectivity profiles (PfCDPK1 vs. PfCDPK4) without altering the core scaffold geometry. Research groups procuring the parent scaffold can systematically explore N1-derivatization while benchmarking against published IC₅₀ data for (R)-RY-1-165 across PfPKG, PfCDPK1, PfCDPK4, TgCDPK1, and CpCDPK1 [1].

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